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all-trans-Retinonitrile-14,15-13C2

Cat. No.: B1157984
M. Wt: 283.42
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Description

Overview of Retinoid Biochemistry and Biological Significance

Retinoids are fundamental for a vast array of physiological functions. These include vision, immune response, embryonic development, and the regulation of cell growth and differentiation. numberanalytics.comnih.govwikipedia.org They exert their effects by binding to specific nuclear receptors, which in turn regulate the expression of target genes. nih.gov The metabolism of retinoids is a complex process involving multiple enzymatic steps, converting dietary vitamin A into its various active forms, such as retinol (B82714), retinal, and retinoic acid. numberanalytics.com Dysregulation of retinoid signaling has been linked to various health issues, highlighting the importance of understanding their biochemical journey within the body. nih.govencyclopedia.pub

Rationale for Stable Isotope Enrichment in Chemical Biology and Mechanistic Studies

Stable isotope labeling is an indispensable technique in chemical biology for tracing the metabolic fate of molecules. nih.govmdpi.com By introducing compounds labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), which have nearly identical chemical properties to their lighter counterparts, researchers can follow their path through complex biological systems. mdpi.com This method allows for the elucidation of metabolic pathways, the identification of novel metabolites, and the quantification of metabolic fluxes without the use of radioactive isotopes. nih.govnih.gov Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules, providing precise information on their transformation and distribution. nih.gov

Significance of Carbon-13 Labeling at Positions 14 and 15 of all-trans-Retinonitrile (B117879)

The specific labeling of all-trans-Retinonitrile at the C14 and C15 positions with ¹³C is particularly significant for several reasons. All-trans-Retinonitrile is a synthetic retinoid and an intermediate in the synthesis of other labeled retinoids. pharmaffiliates.com The C14 and C15 positions are located at the terminus of the polyene side chain, a region of the molecule that undergoes critical enzymatic transformations. For instance, this is the site where retinal is oxidized to retinoic acid or reduced to retinol.

By placing the ¹³C label at these specific carbons, researchers can:

Trace Metabolic Conversion: Precisely follow the conversion of the nitrile group and the adjacent carbon into other functional groups, such as an aldehyde or a carboxylic acid.

Elucidate Enzymatic Mechanisms: Gain insights into the mechanisms of enzymes involved in retinoid metabolism, such as retinal dehydrogenases and retinol dehydrogenases. nih.gov

Quantify Metabolic Flux: Determine the rate at which all-trans-Retinonitrile is metabolized through different pathways.

The use of all-trans-Retinonitrile-14,15-¹³C₂ as a tracer, in conjunction with advanced analytical methods, provides a clear window into the intricate and vital world of retinoid biochemistry.

Chemical and Physical Properties

PropertyValue
Chemical Name all-trans-Retinonitrile-14,15-13C2
Synonyms (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile-14,15-13C2; all-trans-Vitamin A Nitrile-14,15-13C2
Molecular Formula C₁₈¹³C₂H₂₇N
Molecular Weight 283.42 g/mol
Appearance Pale-Yellow Oil
Storage 2-8°C Refrigerator

Data sourced from Clearsynth and Pharmaffiliates. pharmaffiliates.comclearsynth.com

Properties

Molecular Formula

C₁₈¹³C₂H₂₇N

Molecular Weight

283.42

Synonyms

(2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile-14,15-13C2;  all-trans-Vitamin A Nitrile-14,15-13C2; 

Origin of Product

United States

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the case of isotopically labeled compounds like all-trans-Retinonitrile-14,15-¹³C₂, NMR offers enhanced capabilities for structural elucidation and for studying dynamic processes.

¹³C NMR for Positional Enrichment and Structural Elucidation

The natural abundance of the NMR-active ¹³C isotope is only about 1.1%, which can make obtaining high-quality ¹³C NMR spectra for complex molecules challenging. bhu.ac.in The specific incorporation of ¹³C isotopes at the C14 and C15 positions of all-trans-retinonitrile (B117879) dramatically increases the signal intensity for these two carbon atoms. This positional enrichment serves two primary purposes: it confirms the success of the isotopic labeling and simplifies the assignment of signals in the ¹³C NMR spectrum. bhu.ac.in

The chemical shift values in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom. oregonstate.edulibretexts.org The spectrum of all-trans-Retinonitrile-14,15-¹³C₂ would show most carbon signals with low intensity, corresponding to the natural ¹³C abundance. In stark contrast, the signals for C14 and C15 would be significantly enhanced, making them readily identifiable. This selective enhancement is invaluable for unambiguously assigning these specific carbons, which can be difficult in a complex spectrum with many overlapping signals in the alkene region (typically 110-150 ppm). bhu.ac.inlibretexts.org

Table 1: Typical ¹³C NMR Chemical Shifts for Carbons in a Retinoid-like Structure

Carbon Type Typical Chemical Shift (δ, ppm) Expected Environment in all-trans-Retinonitrile
Quaternary Alkyl (e.g., C1 in ring) 30 - 40 Trimethyl-cyclohexene ring
Methylene (e.g., CH₂ in ring) 20 - 45 Trimethyl-cyclohexene ring
Methyl (e.g., CH₃ groups) 10 - 30 Ring and polyene chain substituents
Alkene (C=C) 100 - 150 Polyene chain

Note: These are typical values and can vary based on the solvent and specific molecular structure. bhu.ac.incompoundchem.com

Two-Dimensional ¹³C-¹³C COSY NMR for Carbon Backbone Connectivity

While one-dimensional ¹³C NMR provides information on the chemical environment of individual carbon atoms, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) reveal connectivity between nuclei. A ¹³C-¹³C COSY experiment on all-trans-Retinonitrile-14,15-¹³C₂ would be particularly powerful. Due to the low natural probability of two adjacent ¹³C atoms, observing ¹³C-¹³C correlations in unlabeled molecules is difficult. compoundchem.com

However, with the dual labeling at C14 and C15, a strong cross-peak would be expected in the 2D ¹³C-¹³C COSY spectrum, directly connecting the signal of C14 to the signal of C15. This provides unequivocal evidence of the covalent bond between these two labeled positions. Furthermore, weaker cross-peaks might be observed between the labeled C14 and the neighboring unlabeled C13, confirming the integrity of the carbon backbone around the labeled sites. This technique is definitive for verifying the precise location of the isotopic labels within the molecule's framework.

Isotope-Edited NMR for Ligand-Protein Interaction Studies

Understanding how retinoids bind to transport and receptor proteins is crucial for elucidating their biological function. nih.gov Isotope-edited NMR techniques are specifically designed to study the interaction between a labeled ligand and an unlabeled protein. nih.gov When all-trans-Retinonitrile-14,15-¹³C₂ binds to a large protein, its signals in a standard NMR spectrum would become too broad to detect.

Isotope-edited experiments, such as ¹³C-edited NOESY (Nuclear Overhauser Effect Spectroscopy) or ¹³C-filtered experiments, circumvent this problem. These methods selectively detect only the signals from the ¹³C-labeled parts of the ligand or the protons attached to them. nih.gov This allows researchers to:

Observe the bound conformation: By analyzing NOEs between the labeled C14/C15 region and other protons on the retinoid, the conformation of the ligand when it is inside the protein's binding pocket can be determined.

Identify points of contact: Transferred NOE experiments can identify which parts of the retinoid are in close spatial proximity to protons of the protein, mapping the binding interface. nih.gov

Measure binding kinetics: Changes in the chemical shifts and line widths of the labeled carbon signals upon titration with the protein can provide information on the binding affinity and exchange rates.

The specific labeling in all-trans-Retinonitrile-14,15-¹³C₂ provides a clear spectroscopic window into the behavior of the polyene tail and nitrile group upon protein binding. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry measures the mass-to-charge ratio of ions and is a highly sensitive analytical technique for verifying molecular weight and determining structure. For isotopically labeled compounds, MS is essential for confirming isotopic incorporation and for metabolic tracing studies.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-resolution mass spectrometry (HRMS) can measure molecular masses with very high accuracy (typically to four or five decimal places). This capability is used to verify the successful synthesis and isotopic purity of all-trans-Retinonitrile-14,15-¹³C₂. nih.gov

The instrument would be able to distinguish between the unlabeled compound and the ¹³C₂-labeled version based on their precise mass difference. This confirms that the labeling has occurred and allows for the calculation of the isotopic enrichment percentage by comparing the relative intensities of the ion signals for the labeled and unlabeled species.

Table 2: Expected High-Resolution Mass Data for all-trans-Retinonitrile and its ¹³C₂-Isotopologue

Compound Molecular Formula Exact Mass (Monoisotopic)
all-trans-Retinonitrile C₂₀H₂₇N 281.21435

Note: The mass difference is due to the replacement of two ¹²C atoms (12.00000 Da) with two ¹³C atoms (13.00335 Da).

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Tracing

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and for tracking molecules through metabolic pathways. nih.govnih.gov In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.

When all-trans-Retinonitrile-14,15-¹³C₂ is introduced into a biological system (e.g., cell culture or in vivo), it may be metabolized. The ¹³C₂ label acts as a stable, non-radioactive tracer. Any metabolite that retains the C14-C15 portion of the original molecule will have a molecular weight that is 2 Da heavier than its natural analogue. nih.gov

Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), complex biological samples can be analyzed. nih.govthermofisher.com The mass spectrometer can be programmed to specifically look for pairs of compounds separated by 2 Da. When such a pair is found, MS/MS can be performed on both the light (unlabeled) and heavy (labeled) parent ions. The fragmentation patterns are then compared. Fragments from the labeled metabolite that retain the C14-C15 unit will also be shifted by +2 Da relative to the fragments from the unlabeled version. nih.gov This "isotopic signature" provides definitive proof of the metabolite's origin from the administered labeled compound, enabling unambiguous identification and tracing of metabolic pathways. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
all-trans-Retinonitrile-14,15-¹³C₂
all-trans-retinonitrile
beta-ionone

Compound-Specific Isotope Analysis (CSIA) in Biochemical Systems

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that determines the isotopic composition of individual compounds within a complex mixture. arxiv.org This method is particularly valuable for tracing the origins and transformations of molecules in biological and environmental systems. arxiv.org By measuring the ratios of stable isotopes, such as ¹³C/¹²C, researchers can gain insights into metabolic pathways and the fate of specific compounds. arxiv.orgnih.gov

In the context of biochemical systems, CSIA utilizing ¹³C-labeled compounds like all-trans-Retinonitrile-14,15-13C2 allows for the precise tracking of this molecule and its metabolic products. ontosight.ai The dual ¹³C labels at positions 14 and 15 provide a distinct mass signature that can be readily distinguished from naturally occurring carbon isotopes by mass spectrometry. nih.gov This enables researchers to follow the metabolic fate of the retinoid backbone, even at very low concentrations.

The general workflow for CSIA in a biochemical context involves the following steps:

Introduction of the labeled compound into the biological system.

Extraction of the compound and its metabolites after a specific incubation period.

Separation of the target compounds from the mixture, typically using gas chromatography (GC) or liquid chromatography (LC).

Analysis of the isotopic ratios of the separated compounds using an isotope ratio mass spectrometer (IRMS).

The synthesis of related doubly labeled retinoids, such as [14,15-¹³C₂]-all-trans-retinal, has been documented for use in spectroscopic studies of retinylidene proteins. nih.gov This underscores the feasibility and utility of preparing such specifically labeled compounds for detailed biochemical investigations. While direct CSIA studies on This compound are not extensively reported in publicly available literature, the principles of the technique are directly applicable.

Table 1: Application of CSIA to ¹³C-Labeled Retinoids

Analytical StepDescriptionRelevance to this compound
Tracer Introduction The ¹³C-labeled retinoid is introduced into a biological system (e.g., cell culture, organism).Allows for the study of uptake, transport, and metabolism of the retinonitrile.
Metabolic Conversion The labeled compound may be enzymatically converted to other retinoid forms.The ¹⁴,¹⁵-¹³C₂ label would be conserved in metabolites, enabling pathway elucidation.
Extraction & Separation Retinoids are extracted and separated using chromatographic techniques (GC/LC).Isolation of the parent compound and its metabolites for individual isotopic analysis.
Isotope Ratio Measurement GC-C-IRMS or LC-IRMS measures the ¹³C/¹²C ratio of each compound.The distinct isotopic signature of the labeled retinonitrile allows for its unambiguous detection and quantification. ucdavis.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Difference Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-invasive technique for studying the structure and environment of molecules. researchgate.net FT-IR difference spectroscopy is a specialized application of this technique where the spectrum of a sample in an initial state is subtracted from the spectrum of the sample in a final state. This allows for the isolation of vibrational changes associated with a specific molecular event, such as ligand binding or a photochemical reaction.

In the study of retinoid-binding proteins, FT-IR difference spectroscopy is used to identify the vibrational modes of the retinal chromophore and how they are perturbed by the protein environment. The use of isotopically labeled compounds like This compound is crucial in this context. The substitution of ¹²C with the heavier ¹³C isotope at specific positions (C14 and C15) induces a predictable shift in the vibrational frequencies of the bonds involving these atoms. nih.gov This isotopic shift allows for the unambiguous assignment of specific vibrational bands to the labeled portion of the molecule.

The nitrile (-C≡N) group of This compound has a strong, characteristic absorption in a region of the infrared spectrum that is relatively free from protein backbone absorptions. The C≡N stretching vibration is expected to be sensitive to the local electric field and hydrogen bonding interactions within a protein binding pocket. The ¹³C labeling at C14 and C15 will directly affect the C14-C15 stretching vibration and will also influence the C≡N stretch through electronic coupling.

Table 2: Expected Isotopic Shifts in FT-IR Difference Spectra of this compound

Vibrational ModeTypical Frequency Range (unlabeled, cm⁻¹)Expected Shift upon ¹⁴,¹⁵-¹³C₂ Labeling (cm⁻¹)Rationale
C≡N Stretch 2200-2250Small downward shiftThe nitrile group itself is not labeled, but electronic coupling with the adjacent ¹³C-labeled C15 will cause a minor frequency decrease.
C-C Stretches (polyene chain) 1100-1300Significant downward shift for modes involving C14-C15The increased mass of the ¹³C atoms will lower the vibrational frequency of the C14-C15 bond, as predicted by Hooke's Law.
C-H Bending Modes 950-1000Minor shiftsBending modes of hydrogens attached to the polyene chain may be slightly perturbed by changes in the electronic structure due to ¹³C substitution.

The synthesis of [14,15-¹³C₂]-all-trans-retinal for NMR studies of microbial retinylidene membrane proteins has paved the way for similar FT-IR investigations. nih.gov By incorporating This compound into a protein and measuring the FT-IR difference spectrum upon binding or photoactivation, researchers can isolate the vibrational bands of the nitrile group and the adjacent carbon-carbon bonds. The observed frequencies and their shifts provide detailed information about the conformation and electronic environment of the retinoid's terminus within the protein.

Biochemical and Metabolic Pathway Elucidation Using All Trans Retinonitrile 14,15 13c2

Tracing Retinoid Conversions and Interconversions in Biological Systems (non-human)

The application of tracers like all-trans-Retinonitrile-14,15-13C2 has been instrumental in understanding the dynamic nature of retinoid metabolism in various non-human biological systems, from cell cultures to animal models. nih.gov By introducing the labeled precursor, scientists can track its journey as it is converted into other biologically active forms of vitamin A.

In non-human models such as rats, isotope tracers have been used to follow the absorption and metabolism of vitamin A precursors like beta-carotene. nih.gov When a labeled compound such as this compound is administered, it enters the metabolic pool and undergoes the same enzymatic processes as the endogenous retinoids. Through timed sampling of tissues and fluids, followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can identify and quantify the appearance of labeled metabolites. nih.gov This allows for the mapping of conversion pathways, such as the transformation of the nitrile group to an alcohol (retinol) or an aldehyde (retinal), and subsequent esterification to retinyl esters, the primary storage form of vitamin A. nih.gov These studies provide critical insights into the tissue-specific handling of retinoids and the regulation of their systemic homeostasis.

Table 1: Tracing Retinoid Conversions in a Model System

Time Point Labeled Compound Detected Predominant Location Implied Conversion
1 hour all-trans-Retinol-14,15-13C2 Liver Nitrile to Alcohol
6 hours all-trans-Retinyl-palmitate-14,15-13C2 Liver (stellate cells) Esterification
12 hours all-trans-Retinoic acid-14,15-13C2 Various Tissues Oxidation
24 hours Labeled catabolites Excretory pathways Catabolism/Elimination

This table represents a hypothetical time-course experiment in a non-human model to illustrate the tracing of metabolic conversions.

Investigation of Enzymatic Oxidation and Reduction Pathways

Retinoid metabolism is characterized by a series of oxidation and reduction reactions that activate, inactivate, or modify the function of these compounds. nih.gov The use of this compound enables the precise study of the enzymes responsible for these transformations.

Oxidation: The conversion of retinol (B82714) to retinoic acid, the most biologically active retinoid for gene regulation, is a critical two-step oxidation process. nih.gov First, retinol is reversibly oxidized to retinal by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). Subsequently, retinal is irreversibly oxidized to retinoic acid by retinal dehydrogenases (RALDHs). google.com By incubating the 13C-labeled precursor (once converted to labeled retinol) with specific tissues or isolated enzymes, researchers can monitor the rate of formation of labeled retinal and retinoic acid. This approach helps to identify which specific enzyme isoforms are active in a given tissue and under what conditions their activity is regulated.

Reduction: Conversely, reduction pathways are also vital. A notable example is the saturation of the 13-14 double bond in the polyene tail of all-trans-retinol, a reaction catalyzed by the enzyme retinol saturase (RetSat). nih.gov This conversion produces all-trans-13,14-dihydroretinol. Using a 13C-labeled substrate allows for sensitive detection of the 13,14-dihydroretinol product, confirming the activity of RetSat in specific cell types or tissues and enabling detailed kinetic analysis of the enzyme. google.comnih.gov

Study of Isomerization Mechanisms in Retinoid Metabolism

The geometric configuration of the retinoid polyene chain is crucial for its biological function. Isomerization reactions, which alter the cis/trans arrangement of double bonds, are therefore a key aspect of retinoid metabolism. The gene regulatory activities of retinoids are primarily mediated by the all-trans and 9-cis isomers of retinoic acid. nih.gov

Studies in bovine liver membranes, for example, have demonstrated the ability to isomerize all-trans-retinoic acid into 9-cis-retinoic acid and 13-cis-retinoic acid. nih.gov A labeled precursor like this compound, after its conversion to all-trans-retinoic acid, would allow researchers to trace the stereochemical fate of the molecule. By analyzing the isomeric profile of the labeled retinoic acid pool over time, one can determine the rates and equilibrium of these isomerization reactions. This can help elucidate whether the process is enzymatic or non-enzymatic and identify the factors that influence it. nih.gov For instance, research suggests that some isomerization reactions are mediated by thiol groups within microsomal membranes. nih.gov Furthermore, specific isomerases, such as RPE65 and DES1, play critical roles in the visual cycle by converting all-trans-retinoids to 11-cis-retinoids for visual pigment regeneration. arvojournals.org Isotopic tracers are essential for characterizing the biochemical mechanisms of these enzymes.

Quantitative Flux Analysis of Retinoid Metabolic Networks

Beyond identifying pathways, a central goal of metabolic research is to quantify the flow, or flux, of metabolites through the network. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for this purpose. nih.gov By providing a 13C-labeled substrate like this compound and measuring the isotopic labeling patterns in downstream metabolites, researchers can mathematically model and calculate the rates of multiple reactions simultaneously.

This approach provides a quantitative snapshot of the activity of the entire retinoid metabolic network. For example, by analyzing the distribution of the 13C2 label among retinyl esters, all-trans-retinoic acid, and its various isomers and catabolites, one can determine the relative flux through different branches of the pathway. This allows for a deeper understanding of how the network responds to physiological changes, genetic modifications, or external stimuli. nih.gov Such quantitative data is crucial for building predictive models of vitamin A metabolism and understanding how metabolic dysregulation can lead to disease.

Table 2: Example of Retinoid Metabolic Flux Data

Metabolic Pathway Relative Flux (%) (Control) Relative Flux (%) (Stimulated)
Retinol -> Retinyl Ester (Esterification) 70% 50%
Retinol -> Retinal (Oxidation) 25% 40%
Retinol -> Dihydroretinol (Reduction) 5% 10%

This table provides a simplified, illustrative example of how flux analysis can reveal shifts in metabolic pathway utilization under different cellular conditions.

Analysis of Downstream Metabolite Formation from the Labeled Precursor

Retinoids are ultimately catabolized and eliminated from the body. Tracing the fate of the 13C label from this compound allows for the unambiguous identification of downstream metabolites, some of which may have their own biological activities or serve as markers of metabolic turnover.

Once converted to labeled all-trans-retinoic acid, the tracer can be further metabolized through pathways like hydroxylation and oxidation. Key catabolites include 4-hydroxy-retinoic acid, 4-oxo-retinoic acid, and 18-hydroxy-retinoic acid. google.com In some systems, other metabolites like 5,6-epoxy-retinoic acid have also been identified. nih.gov Furthermore, studies on the metabolism of 13-cis-retinoic acid (a potential isomer of the all-trans form) have revealed 4-oxo-13-cis-retinoic acid to be a major and biologically active metabolite. nih.gov Using a stable isotope tracer is critical for discovering and confirming the structure of these downstream products, especially those present at very low concentrations, and for establishing their direct precursor-product relationship with the parent retinoid.

Table of Compounds Mentioned

Compound Name
This compound
all-trans-retinoic acid
all-trans-retinol
all-trans-Retinyl-palmitate
all-trans-retinal (B13868)
9-cis-retinoic acid
13-cis-retinoic acid
11-cis-retinoids
11-cis-retinal
11-cis-retinol
4-hydroxy-retinoic acid
4-oxo-retinoic acid
4-oxo-13-cis-retinoic acid
5,6-epoxy retinoic acid
18-hydroxy-RA
all-trans-13,14-dihydroretinol
beta-carotene
retinyl esters
Lutein
triethyl phosphonoacetate
triphenylphosphine hydrobromide
β-Ionone

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme Kinetic Studies with Isotopic Probes

The strategic placement of ¹³C labels in all-trans-Retinonitrile-14,15-13C2 is instrumental in enzyme kinetic studies. These isotopic probes enable the use of sensitive analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to follow the metabolic fate of the retinoid. For instance, enzymes involved in retinoid metabolism, like cytochrome P450 enzymes, can be studied to determine the rates of substrate conversion and identify metabolic products. The mass shift introduced by the ¹³C labels allows for the unambiguous differentiation of the labeled retinoid and its metabolites from endogenous, unlabeled counterparts.

Table 1: Representative Enzyme Kinetic Parameters

EnzymeSubstrateK_m (μM)V_max (pmol/min/mg protein)Analytical Method
Cytochrome P450 (CYP)This compound5.2150LC-MS/MS
Retinal Dehydrogenaseall-trans-Retinal-14,15-13C22.8320HPLC with UV detection

Note: The data in this table are representative examples based on typical findings in retinoid research and are for illustrative purposes.

Conformational Analysis of Retinoids and Protein-Ligand Interactions

Studies on retinoid-binding proteins have shown that the protein environment can restrict the conformational freedom of the bound retinoid. nih.govnih.gov Molecular dynamics simulations, complemented by experimental data from isotopically labeled compounds, can reveal how the protein forces the retinoid into a specific, often strained, conformation. nih.govnih.gov This "spring model" of retinoid binding suggests that the energy stored in this strained conformation can be important for the biological function of the protein-ligand complex. nih.govnih.gov

Elucidation of Biochemical Reaction Mechanisms

Isotopically labeled compounds like this compound are indispensable for elucidating complex biochemical reaction mechanisms. By tracking the fate of the ¹³C atoms through a series of enzymatic reactions, researchers can map metabolic pathways and identify key intermediates. For example, the conversion of retinal to retinoic acid is a critical step in the synthesis of the active form of vitamin A. The use of labeled precursors can help to confirm the sequence of events and the enzymes involved.

The synthesis of retinals with ¹³C labels at various positions in the polyene chain has been a key strategy for studying retinylidene proteins. nih.gov These labeled compounds allow for the investigation of structural features such as the orientation of the retinal ring and its interaction with the protein in different states. nih.gov

Studies on Retinoid Nuclear Receptor Binding and Transcriptional Regulation (non-clinical)

Retinoids exert their effects on gene expression by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govnih.gov These receptors are transcription factors that, upon ligand binding, regulate the expression of target genes. nih.gov The binding of a retinoid to its receptor is a highly specific interaction, and understanding the molecular details of this process is a major area of research.

While all-trans-retinoic acid is the natural ligand for RARs, synthetic analogs and other retinoid forms can be used to probe the ligand-binding pocket and study the mechanism of receptor activation. The use of this compound in such studies would allow for detailed biophysical characterization of the ligand-receptor interaction using techniques like NMR. This can provide information on which parts of the molecule are in close contact with the protein and how the ligand's conformation changes upon binding. Inside cells, all-trans retinoic acid is bound by cellular retinoic acid-binding proteins (CRABPs). nih.gov

Table 2: Representative Binding Affinities of Retinoids to Nuclear Receptors

ReceptorLigandBinding Affinity (K_d, nM)
RARαall-trans-Retinoic Acid0.4
RARβall-trans-Retinoic Acid0.3
RARγall-trans-Retinoic Acid0.3
RXRα9-cis-Retinoic Acid13

Note: The data in this table are representative examples from retinoid research and are for illustrative purposes.

Influence of Isotopic Labeling on Ligand Binding and Signal Transduction

A fundamental consideration when using isotopically labeled compounds is whether the label itself influences the biological process under investigation. In the case of ¹³C, the effect on chemical reactivity and binding affinity is generally considered to be negligible, a phenomenon known as a small isotope effect. This makes ¹³C an ideal label for tracing studies.

However, subtle effects of isotopic labeling on ligand binding and subsequent signal transduction can be investigated. High-precision binding assays can be used to compare the affinity of the labeled and unlabeled retinoid for its receptor. While significant differences are not expected, such studies can provide a deeper understanding of the energetic landscape of the ligand-receptor interaction. The use of ¹³C labeling strategies has been employed to study the influence of insulin (B600854) signaling on lipogenesis, demonstrating the power of this approach in dissecting metabolic pathways. nih.gov The dynamics of retinoids are restricted when they are complexed with their binding proteins, forcing them into strained conformations. nih.govnih.gov

Applications of All Trans Retinonitrile 14,15 13c2 As a Research Probe

As a Precursor for Synthesis of Other Site-Specifically Labeled Retinoids for Research

A significant application of all-trans-Retinonitrile-14,15-13C2 is its role as a starting material for the chemical synthesis of other site-specifically labeled retinoids. This allows researchers to create a variety of custom-designed molecular probes to investigate specific aspects of retinoid biology. For instance, the nitrile group can be chemically converted to other functional groups, such as an aldehyde or a carboxylic acid, to produce labeled all-trans-retinal (B13868) or all-trans-retinoic acid, respectively. These labeled compounds are instrumental in tracing the metabolic pathways of vitamin A and its derivatives.

The ability to introduce isotopic labels at precise locations within the retinoid structure is crucial for understanding the mechanisms of action of these molecules. For example, by following the fate of the 13C label, researchers can distinguish between different metabolic products and gain insights into the enzymatic processes involved. This approach has been fundamental in elucidating the complex network of retinoid metabolism and its regulation.

Use in In Vitro Cell Culture Models for Cellular Metabolism Studies

In vitro cell culture models provide a controlled environment to study cellular processes. The use of this compound and its derivatives in these models enables detailed investigations into retinoid metabolism at the cellular level. When cells are incubated with the labeled compound, its uptake, conversion to other retinoids, and subsequent effects on cellular functions can be monitored with high precision.

For example, studies have utilized labeled retinoids to explore their impact on gene expression, cell differentiation, and proliferation. The presence of the 13C label allows for the use of sensitive analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify the labeled metabolites within the cells. This has provided valuable information on how different cell types handle retinoids and how these processes are altered in disease states. For instance, research on human trabecular meshwork cells in 2D and 3D cultures has utilized all-trans retinoic acid to study its effects in models of glaucoma. Similarly, the metabolism of all-trans- and 13-cis-retinoic acid has been investigated in hamster models both in vitro and in vivo.

Applications in Structural Biology Research for Protein-Chromophore Complexes (e.g., Rhodopsin)

Retinoids play a vital role as the chromophore in visual pigments like rhodopsin. The interaction between the retinoid and the protein is essential for vision. This compound and the corresponding labeled retinal derived from it are powerful tools for studying the structure and function of these protein-chromophore complexes.

By incorporating the 13C-labeled retinal into rhodopsin, researchers can use solid-state NMR spectroscopy to probe the local environment of the chromophore within the protein binding pocket. The specific placement of the 13C labels at the C14 and C15 positions provides unique spectroscopic signatures that are sensitive to conformational changes in the retinal and its interactions with surrounding amino acid residues. These studies have been instrumental in understanding the molecular basis of vision, including the light-induced isomerization of the retinal chromophore and the subsequent activation of the rhodopsin receptor. The all-trans-15-syn-retinal chromophore, for example, has been identified as a partial agonist in metarhodopsin III, offering a model system to study partial agonism.

Facilitating ¹³C NMR Studies for Enhanced Spectral Resolution and Sensitivity in Complex Biological Samples

The incorporation of 13C isotopes into specific sites of a molecule, such as in this compound, significantly enhances the utility of ¹³C NMR spectroscopy for studying biological systems. The natural abundance of ¹³C is only about 1.1%, which often results in low signal-to-noise ratios in the NMR spectra of complex biological samples. By enriching specific positions with ¹³C, the sensitivity of the NMR experiment is dramatically increased for those sites.

This enhanced sensitivity, coupled with the high resolution of NMR, allows for the detailed analysis of molecular structure, dynamics, and interactions in a way that would be otherwise impossible. For instance, in studies of retinoid-binding proteins, the ¹³C-labeled sites on the retinoid ligand act as a reporter, providing information about the binding event and the conformation of the ligand in the bound state. Furthermore, advanced NMR techniques, such as multidimensional correlation spectroscopy, can be employed to resolve complex spectra and obtain detailed structural information. The development of novel approaches, such as multimodal alignment, further aids in enhancing peak assignment in ¹³C NMR spectroscopy. This site-specific labeling strategy avoids the spectral complexity that can arise from uniform ¹³C-labeling, where extensive carbon-carbon couplings can broaden the NMR signals and complicate their interpretation.

Future Research Directions

Development of Novel Synthetic Routes for Advanced Isotopic Labeling

Future research will likely focus on developing more efficient and versatile synthetic routes for producing all-trans-Retinonitrile-14,15-13C2 and other advanced isotopically labeled retinoids. Existing methods have successfully produced [14,15-¹³C₂]-retinal from the corresponding retinonitrile, demonstrating the feasibility of incorporating ¹³C at these positions. mdpi.comnih.gov A key step in this synthesis involves the use of ¹³C-labeled acetonitrile. mdpi.com The development of novel synthetic strategies could enable the introduction of multiple isotopic labels (e.g., ¹³C and ²H) into the same molecule, creating powerful tools for sophisticated analytical techniques like dynamic nuclear polarization enhanced solid-state NMR. nih.gov Multicomponent reactions (MCRs) represent a promising avenue for the rapid and modular synthesis of complex, isotopically labeled molecules, offering high efficiency and atom economy. rug.nl Further research into stereoselective synthesis will also be crucial for producing specific isomers of labeled retinoids to investigate the biological significance of their different configurations.

Integration with High-Throughput Omics Technologies (e.g., Metabolomics, Proteomics)

The use of stable isotope tracers is fundamental to metabolomics and proteomics, allowing for the quantitative analysis of metabolic fluxes and protein dynamics. isotope.comnih.govThis compound is an ideal tracer for integration with high-throughput omics technologies to unravel the complexities of retinoid metabolism.

In metabolomics , this labeled compound can be used to trace the metabolic fate of the retinoid backbone through various pathways. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the activity of different enzymatic reactions and identify novel metabolic pathways. nih.govnih.gov This approach is particularly valuable for studying the dynamic changes in retinoid metabolism in response to various stimuli or in disease states. nih.gov

In proteomics , stable isotope labeling enables the accurate quantification of changes in protein expression and turnover. isotope.com By treating cells or organisms with This compound , researchers can investigate how retinoids influence the proteome. This can help identify proteins whose expression is regulated by retinoids and provide insights into the molecular mechanisms underlying their biological effects. isotope.com Techniques such as reductive dimethylation can be employed for the stable isotope labeling of peptides for quantitative mass spectrometry-based proteomics. youtube.com

TechnologyApplication of this compoundPotential Research Findings
Metabolomics (LC-MS/MS) Tracing the metabolic fate of the retinoid backbone.Identification of novel retinoid metabolites and quantification of pathway fluxes. nih.gov
Proteomics (SILAC, TMT) Quantifying changes in protein expression in response to retinoid treatment.Discovery of new protein targets of retinoid signaling and understanding of their roles in cellular processes. isotope.com

Computational Modeling and Simulation of Labeled Retinoid Dynamics

Computational modeling and simulation are increasingly powerful tools for understanding the complex behavior of biological molecules. nih.gov Physiologically based pharmacokinetic (PBPK) models, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds like all-trans-retinoic acid. nih.gov

Future research can utilize This compound to validate and refine these computational models. By comparing the simulated dynamics of the labeled retinoid with experimental data obtained through techniques like mass spectrometry, researchers can improve the accuracy of their models. These refined models can then be used to predict the behavior of retinoids in different biological contexts, aiding in the design of new therapeutic strategies. nih.gov For example, a PBPK model for all-trans-retinoic acid has been used to predict its disposition and the effects of metabolic inhibitors. nih.gov

Exploration of Non-Canonical Retinoid Pathways using Isotopic Tracers

While the canonical, genomic actions of retinoids via nuclear receptors are well-established, there is growing evidence for non-canonical, non-genomic signaling pathways. nih.gov These rapid signaling events are independent of gene transcription and can involve direct interactions with various proteins and signaling cascades. nih.gov

This compound provides an invaluable tool to explore these non-canonical pathways. By tracing the labeled molecule within the cell, researchers can identify its non-genomic binding partners and track its involvement in rapid signaling events. nih.gov This could lead to the discovery of novel mechanisms by which retinoids exert their diverse biological effects, including their roles in neural development, regeneration, and synaptic function. nih.gov The use of isotopic tracers can help distinguish between canonical and non-canonical actions and elucidate the complex interplay between these pathways.

Research AreaPotential Use of this compoundExpected Outcomes
Novel Synthetic Routes Development of efficient, stereoselective, and multicomponent reactions. rug.nlIncreased availability and diversity of advanced isotopically labeled retinoids.
Omics Integration Tracer for metabolomic and proteomic studies. isotope.comnih.govComprehensive understanding of retinoid metabolism and its impact on the proteome.
Computational Modeling Validation and refinement of pharmacokinetic and dynamic models. nih.govImproved predictive power of computational models for retinoid behavior.
Non-Canonical Pathways Tracing the fate of retinoids in rapid, non-genomic signaling events. nih.govElucidation of novel mechanisms of retinoid action independent of gene transcription.

Q & A

Basic: What is the scientific rationale for isotopic labeling (13C) at positions 14 and 15 in all-trans-retinonitrile?

Methodological Answer:
The 13C labeling at positions 14 and 15 enables precise tracking of molecular conformation and dynamics in retinylidene proteins using solid-state NMR spectroscopy. This labeling strategy focuses on carbons within the polyene chain, which are critical for understanding photocycle intermediates (e.g., in channelrhodopsin-2). The proximity of C14 and C15 to the Schiff base linkage in retinal proteins allows researchers to measure distance constraints and torsional angles, essential for resolving structural changes during photoisomerization .

Basic: How can researchers ensure reproducibility in synthesizing all-trans-retinonitrile-14,15-13C2?

Methodological Answer:
Reproducibility requires adherence to protocols for isotopic incorporation and purification. For example, Scheme 4 in synthetic routes (as described in ) specifies reaction conditions, catalysts, and purification steps (e.g., HPLC or column chromatography) to achieve >98% isotopic enrichment. Researchers should document batch-specific parameters such as solvent purity, temperature control, and reaction time. Cross-validation via 13C NMR and mass spectrometry is critical to confirm isotopic integrity .

Advanced: What experimental design considerations are critical for DNP-enhanced solid-state NMR studies using this compound?

Methodological Answer:
Dynamic Nuclear Polarization (DNP)-enhanced NMR requires:

  • Protein Reconstitution: Incorporate the labeled retinonitrile into target proteins (e.g., ChR2) via in vitro reconstitution in lipid bilayers to mimic native environments.
  • Cryoprotection: Use glycerol or other cryoprotectants to maintain protein stability at low temperatures (≤100 K) during DNP experiments.
  • Radical Selection: Optimize polarizing agents (e.g., AMUPol) to maximize signal enhancement without distorting the retinal-binding pocket.
  • 2D 13C-13C Correlation Spectroscopy: Employ SPECIFIC-CP or RFDR pulse sequences to resolve overlapping signals from the polyene chain .

Advanced: How can conflicting NMR data on retinal Schiff base conformations be resolved?

Methodological Answer:
Contradictions in reported Schiff base configurations (e.g., 13-cis vs. all-trans) arise from differences in sample preparation or photostationary states. To resolve this:

  • Thermal Relaxation Assays: Quantify the proportion of isomers post-illumination under controlled temperatures.
  • Chemical Shift Analysis: Compare 13C chemical shifts of C12 and C15 in different photocycle states (e.g., P4 intermediate) to identify torsional strain.
  • Mutagenesis Controls: Use protein mutants with altered retinal-binding pockets to isolate environmental effects on isomerization .

Basic: What analytical techniques are recommended for validating isotopic purity post-synthesis?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks and isotopic abundance ratios.
  • 13C NMR Spectroscopy: Verify labeling specificity by comparing peak integrations at C14 and C15 against unlabeled controls.
  • HPLC-PDA: Assess chemical purity (>95%) and detect unreacted precursors or side products .

Advanced: How can researchers optimize the incorporation efficiency of this compound into photoreceptor proteins?

Methodological Answer:

  • Lipid Bilayer Composition: Use phosphatidylcholine-rich membranes to enhance retinal-protein binding affinity.
  • Detergent Screening: Test mild detergents (e.g., n-dodecyl-β-D-maltoside) during reconstitution to preserve protein stability.
  • Stoichiometric Titration: Gradually add labeled retinonitrile to apo-proteins while monitoring UV-Vis absorption shifts (λmax ~470 nm for bound retinal) .

Advanced: What statistical frameworks are appropriate for analyzing discrepancies in retinoid toxicity studies using isotopic analogs?

Methodological Answer:

  • Multivariate Regression Models: Correlate structural parameters (e.g., logP, polar surface area) with toxicity endpoints (e.g., IC50).
  • Bayesian Meta-Analysis: Pool data from independent studies to account for variability in assay conditions (e.g., cell lines, exposure durations).
  • Principal Component Analysis (PCA): Identify latent variables influencing toxicity, such as metabolic stability or membrane permeability .

Basic: How should researchers document experimental conditions for NIH compliance in retinoid studies?

Methodological Answer:
Follow NIH preclinical reporting guidelines ():

  • Material Transparency: Disclose sources of labeled compounds, solvents, and protein expression systems.
  • Ethical Approvals: Include institutional review board (IRB) codes for animal/human tissue studies.
  • Data Accessibility: Deposit raw NMR spectra, chromatograms, and toxicity datasets in public repositories (e.g., Zenodo) .

Advanced: What strategies mitigate photodegradation of this compound during photocycle experiments?

Methodological Answer:

  • Light Control: Use monochromatic LEDs with narrow wavelength ranges (e.g., 450 nm for ChR2 activation) to minimize side reactions.
  • Oxygen Scavenging: Add glucose oxidase/catalase systems to reduce oxidative damage.
  • Cryo-Trapping: Rapidly freeze samples post-illumination to stabilize transient intermediates for NMR analysis .

Advanced: How can computational modeling complement experimental data on retinonitrile-protein interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model retinal torsional dynamics using force fields (e.g., CHARMM36) parameterized for 13C-labeled atoms.
  • QM/MM Hybrid Methods: Combine quantum mechanical calculations for the retinoid with molecular mechanics for the protein scaffold to predict electronic transitions.
  • Free Energy Perturbation (FEP): Calculate binding affinities of labeled vs. unlabeled retinonitrile to identify isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.